9-Hydroxy Etizolam

Pharmacokinetics Metabolite Profiling Clinical Pharmacology

Forensic and pharmacokinetic studies require the correct active metabolite standard. Etizolam parent drug or 8-hydroxy metabolite do not replicate the longer half-life or persistent signal of 9-hydroxy etizolam. - Primary active metabolite (CYP3A4-mediated, 83.5% inhibition by ketoconazole) - Extended half-life: 8.2 h vs 3.4 h (parent drug) - Preferred confirmatory analyte: most abundant signal in LC-MS/MS/GC-MS/MS - Certificated reference material for method validation

Molecular Formula C17H15ClN4OS
Molecular Weight 358.8 g/mol
CAS No. 52170-72-6
Cat. No. B3270100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy Etizolam
CAS52170-72-6
Molecular FormulaC17H15ClN4OS
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)N3C(=NN=C3CO)CN=C2C4=CC=CC=C4Cl
InChIInChI=1S/C17H15ClN4OS/c1-2-10-7-12-16(11-5-3-4-6-13(11)18)19-8-14-20-21-15(9-23)22(14)17(12)24-10/h3-7,23H,2,8-9H2,1H3
InChIKeyRKOHSLBWMOPWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxy Etizolam – Active Metabolite Reference Standard


9-Hydroxy Etizolam (α-hydroxyetizolam, CAS 52170-72-6) is the primary pharmacologically active hepatic metabolite of the thienodiazepine anxiolytic etizolam [1]. It is formed via CYP3A4-mediated hydroxylation and is characterized by a molecular formula of C17H15ClN4OS and a molecular weight of 358.8 g/mol [2]. As a major circulating metabolite, it is essential as an analytical reference standard for forensic toxicology, clinical pharmacology, and anti-doping research [3].

Product type Active metabolite reference standard
Parent compound Etizolam (thienodiazepine)
Metabolic pathway CYP3A4-mediated hydroxylation
Key application context Forensic toxicology, anti-doping, PK research

9-Hydroxy Etizolam – Why Substitution Fails


In research and analytical applications, 9-Hydroxy Etizolam cannot be substituted by the parent drug etizolam or by the other major metabolite 8-hydroxyetizolam. 9-Hydroxy Etizolam is the sole pharmacologically active metabolite among these [1]. Its pharmacokinetic profile differs markedly from that of the parent compound, with a significantly longer elimination half-life [2]. Furthermore, in complex biological matrices, 9-Hydroxy Etizolam generates the most abundant and persistent analytical signal, establishing it as the preferred target analyte for confirmatory testing and pharmacokinetic studies [3].

Sole active metabolite 9-Hydroxy Etizolam is the primary pharmacologically active metabolite; parent drug and 8-hydroxyetizolam do not share this profile.
Different half-life profile Elimination half-life is significantly extended relative to etizolam, altering detection windows and pharmacokinetic interpretation.
Superior analytical signal Produces the most abundant and persistent signal in biological matrices, confirming its role as the preferred confirmatory analyte.

9-Hydroxy Etizolam – Differentiation Evidence


Extended Half-Life vs. Etizolam

9-Hydroxy Etizolam exhibits a significantly prolonged elimination half-life relative to its parent drug, etizolam, in humans. At steady state, the mean elimination half-life of 9-Hydroxy Etizolam is 8.2 hours, whereas the mean elimination half-life of etizolam is 3.4 hours [1].

Extended Half-Life
Head-to-head
8.2 h vs 3.4 h
Supports detection window interpretation
Steady-state human PK context, 0.5 mg twice daily
Pharmacokinetics Metabolite Profiling Clinical Pharmacology

Equivalent Potency to Etizolam

In animal models, 9-Hydroxy Etizolam demonstrates pharmacological potency that is quantitatively almost identical to that of its parent drug, etizolam [1].

Equivalent Potency
Head-to-head
Near-identical potency
Retained intrinsic activity context
In vivo animal pharmacodynamics model
Pharmacodynamics Receptor Binding Active Metabolite

Superior Analytical Signal in Biological Matrices

In a comprehensive metabolism and excretion study in horses, 9-Hydroxy Etizolam (α-hydroxy-etizolam) produced the most abundant analytical signal of all identified metabolites in both serum and urine [1].

Analytical Signal Rank
Head-to-head
#1 most abundant
Preferred confirmatory analyte in serum/urine
Horse model, 0.1 mg/kg etizolam
Forensic Toxicology Anti-Doping Analysis Metabolite Identification

CYP3A4-Dependent Metabolism

The metabolism of etizolam, which leads to the formation of 9-Hydroxy Etizolam, is predominantly mediated by CYP3A4. In human liver microsomes, the metabolic activity of etizolam is inhibited by 83.5% in the presence of 2.5 μM ketoconazole, a specific CYP3A4 inhibitor [1].

CYP3A4 Metabolism
Class-level
83.5% inhibition
Supports DDI and pharmacogenomics studies
Human liver microsomes, 2.5 μM ketoconazole
Drug Metabolism Enzyme Kinetics Drug-Drug Interaction

9-Hydroxy Etizolam – Key Applications


Forensic and Anti-Doping Confirmatory Analysis

9-Hydroxy Etizolam is the optimal analytical target for confirmatory testing due to its production of the most abundant and persistent analytical signal in biological matrices [1]. Its procurement as a certified reference material is essential for developing and validating robust LC-MS/MS or GC-MS/MS methods to accurately identify and quantify etizolam exposure.

Clinical Pharmacokinetic and Pharmacodynamic Studies

Given its near-identical potency to the parent drug and its extended elimination half-life of 8.2 hours (compared to 3.4 hours for etizolam) [2], 9-Hydroxy Etizolam is a critical analyte for accurately modeling the drug's duration of action and overall systemic exposure in clinical trials.

In Vitro Metabolism and Drug-Drug Interaction

As a product of CYP3A4-mediated metabolism (quantified by 83.5% inhibition with ketoconazole) [3], 9-Hydroxy Etizolam serves as a key probe for investigating the activity of this major drug-metabolizing enzyme and predicting potential interactions with other CYP3A4 substrates or inhibitors.

Active Metabolite Pharmacology Research

This compound is the sole pharmacologically active metabolite of etizolam [4], exhibiting near-identical potency in vivo [2]. Its procurement enables direct study of its intrinsic receptor binding and functional activity, decoupling its effects from those of the parent drug.

Application
Selection Property
Validation Focus
Forensic confirmatory analysis
High signal abundance in biological matrices
LC-MS/MS method validation
Human PK research studies
Extended half-life metabolite
Parent-to-metabolite exposure ratio
In vitro metabolism studies
CYP3A4-specific metabolism probe
Ketoconazole inhibition assay
Receptor pharmacology research
Near-identical potency to parent
Binding and functional activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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